Vinylboronic acid dibutyl ester

Catalog No.
S775200
CAS No.
6336-45-4
M.F
C10H21BO2
M. Wt
184.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylboronic acid dibutyl ester

CAS Number

6336-45-4

Product Name

Vinylboronic acid dibutyl ester

IUPAC Name

dibutoxy(ethenyl)borane

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

InChI

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3

InChI Key

JQKJEPJLCSCBGW-UHFFFAOYSA-N

SMILES

B(C=C)(OCCCC)OCCCC

Canonical SMILES

B(C=C)(OCCCC)OCCCC
  • Lewis Acid Behavior

    VBADE exhibits Lewis acid character, meaning it can accept electron pairs from other molecules. This ability facilitates the formation of crucial chemical bonds during organic synthesis reactions [].

  • Boron as a Lewis Base

    The boron atom within VBADE can also act as a Lewis base, capable of donating electrons to other molecules. This versatility allows VBADE to participate in diverse reaction pathways [].

These properties make VBADE a key player in numerous organic synthesis endeavors, particularly in the following areas:

Suzuki Coupling Reactions

VBADE finds extensive application in Suzuki coupling reactions, a powerful method for constructing carbon-carbon bonds. In these reactions, VBADE acts as a vinylating agent, readily coupling with various organic electrophiles in the presence of a palladium catalyst [, ]. This technique enables the creation of complex organic molecules with precise control over the structure and functionality [].

  • Suzuki Coupling Reactions: This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the boron atom facilitates the formation of carbon-carbon bonds .
  • Vinylation Reactions: It acts as a vinylation reagent, allowing for the introduction of vinyl groups into various substrates, which can be crucial for synthesizing complex organic molecules .
  • Polymerization: The compound can also be employed in polymerization processes to create thermoplastic materials that exhibit enhanced properties due to the incorporation of boron .

While specific biological activities of vinylboronic acid dibutyl ester are not extensively documented, boronic acids in general have been studied for their interactions with biological molecules. They can inhibit certain enzymes and are being explored for their potential in drug development, particularly in targeting proteases and other enzymes involved in disease processes .

The synthesis of vinylboronic acid dibutyl ester can be achieved through various methods:

  • Borylation of Vinyl Compounds: One common method involves the borylation of vinyl compounds using boron reagents under controlled conditions to yield the dibutyl ester derivative .
  • Esterification Reactions: Another approach includes the reaction between vinylboronic acid and dibutyl alcohol, leading to the formation of the ester through standard esterification techniques .

Vinylboronic acid dibutyl ester finds utility in several fields:

  • Organic Synthesis: It is widely used as a building block in organic synthesis for creating complex molecules and polymers.
  • Materials Science: The compound is utilized in developing thermoplastic binders that enhance the bonding properties of rubber and plastics .
  • Pharmaceuticals: Its role as a vinylation agent makes it valuable in synthesizing pharmaceutical intermediates.

Interaction studies involving vinylboronic acid dibutyl ester often focus on its reactivity with various substrates:

  • Reactivity with Aryl Halides: Studies have shown that this compound effectively couples with aryl halides under palladium catalysis, forming biaryl compounds with high yields .
  • Enzyme Inhibition: Research into its potential enzyme-inhibitory effects suggests that boron-containing compounds can interact with specific biological targets, although further research is needed to establish concrete biological pathways .

Vinylboronic acid dibutyl ester shares similarities with other organoboron compounds but possesses unique features that distinguish it:

Compound NameMolecular FormulaKey Features
Vinylboronic AcidC4H7BO2Simpler structure; less steric hindrance
Phenylboronic AcidC6H7BO2Aromatic ring; used primarily in Suzuki reactions
Trimethyl BorateC3H9BO3More stable; used as a reagent but lacks vinyl functionality

Vinylboronic acid dibutyl ester is unique due to its dibutyl ester group and its specific application as a vinylation reagent, which allows for versatile synthetic pathways not readily available with simpler or more sterically hindered boron compounds.

Vinylboronic acid dibutyl ester possesses the molecular formula C₁₀H₂₁BO₂ with a molecular weight of 184.08 daltons. The compound's systematic International Union of Pure and Applied Chemistry name is dibutoxy(ethenyl)borane, reflecting its structural composition consisting of a boron atom bonded to an ethenyl group and two butoxy substituents. The chemical structure features a vinyl group directly attached to the boron center, with the boron atom further coordinated to two dibutyl ester groups through oxygen linkages.

The structural formula H₂C=CHB(OCH₂CH₂CH₂CH₃)₂ illustrates the compound's configuration, where the double bond of the vinyl group provides reactive functionality while the dibutyl ester groups confer stability and solubility characteristics. Alternative nomenclature includes terms such as dibutoxyvinylborane, dibutyl ethenylboronate, and boronic acid, ethenyl-, dibutyl ester, all referring to the same molecular entity.

PropertyValueReference
Molecular FormulaC₁₀H₂₁BO₂
Molecular Weight184.08 g/mol
Chemical Abstracts Service Number6336-45-4
International Union of Pure and Applied Chemistry Namedibutoxy(ethenyl)borane
Melting/Decomposition Laboratory NumberMFCD00050049

The three-dimensional molecular geometry of vinylboronic acid dibutyl ester exhibits trigonal planar arrangement around the boron center, which is characteristic of trivalent boron compounds. This geometric configuration facilitates the compound's participation in various organic transformations and contributes to its synthetic utility.

Historical Context and Development

The development of vinylboronic acid dibutyl ester synthesis methodologies has evolved significantly since the broader emergence of organoboron chemistry in the mid-twentieth century. Patent literature indicates that efficient synthetic approaches for vinyl borate compounds were established by the 2010s, with specific focus on improving yield and operational simplicity. The Chinese patent CN105503926B, published in 2016, describes a comprehensive method for synthesizing vinyl boronic acid esters using vinyl chloride as a raw material in a one-pot reaction with metallic magnesium and bis(diisopropylamine) boron halide.

This synthetic advancement represented a significant improvement over earlier methodologies, achieving yields of 79-86% while avoiding the need for ultralow temperature conditions that characterized previous approaches. The development emphasized the importance of intermediate distillation and the addition of polymerization inhibitors for product storage, addressing practical concerns regarding compound stability and handling.

The historical progression of synthetic methods reflects broader trends in organoboron chemistry, where researchers have consistently sought to develop more efficient, scalable, and operationally convenient procedures. Early methods often required harsh conditions or expensive reagents, whereas contemporary approaches emphasize operational simplicity and compatibility with industrial scale production. The incorporation of stabilizing agents such as phenothiazine, typically present at 2-3 weight percent, has become standard practice to prevent polymerization during storage and handling.

Position in Organoboron Chemistry

Vinylboronic acid dibutyl ester occupies a distinctive position within the broader landscape of organoboron chemistry, serving as both a synthetic intermediate and a direct participant in carbon-carbon bond forming reactions. Organoboron chemistry encompasses a vast array of compounds that have revolutionized organic synthesis through their unique reactivity patterns and synthetic versatility. The field has expanded dramatically since the initial discovery of hydroboration reactions, evolving to include sophisticated applications in medicinal chemistry, materials science, and catalysis.

Within this context, vinylboronic acid dibutyl ester represents a specific class of alkenylboron compounds that bridge the gap between simple boronic acids and more complex organoboron structures. The compound's vinyl functionality provides a reactive handle for further elaboration, while the boronic ester framework offers stability and synthetic utility that pure boronic acids often lack. This combination of features positions the compound as an ideal building block for constructing more complex molecular architectures.

The Lewis acid character exhibited by vinylboronic acid dibutyl ester enables it to accept electron pairs from other molecules, facilitating crucial chemical bond formation during organic synthesis reactions. Simultaneously, the boron atom can function as a Lewis base, capable of donating electrons to appropriate acceptor molecules, demonstrating the compound's versatile reactivity profile. These dual characteristics distinguish vinylboronic acid dibutyl ester from many other organoboron compounds and contribute to its widespread synthetic applications.

Recent developments in platinum-catalyzed hydroboration methods have further highlighted the importance of vinyl boronate synthesis. Research by McLaughlin and colleagues has demonstrated that vinyl boronates can be efficiently produced from terminal alkynes using platinum chloride, XPhos ligand, and triethylsilane systems, providing excellent yields and regioselectivity. This methodology has proven particularly effective for terminal alkynes derived from nitrogen-containing aromatic heterocycles, expanding the scope of accessible vinyl boronate structures.

Significance in Synthetic Methodology

The synthetic significance of vinylboronic acid dibutyl ester stems primarily from its exceptional utility in cross-coupling reactions, particularly Suzuki coupling processes where it functions as an effective vinylating agent. In these transformations, the compound readily couples with various organic electrophiles in the presence of palladium catalysts, enabling the construction of complex organic molecules with precise structural control. This capability has made vinylboronic acid dibutyl ester an indispensable reagent in modern synthetic organic chemistry.

Beyond traditional cross-coupling applications, vinylboronic acid dibutyl ester has found increasing utility in polymerization chemistry. Research has demonstrated its effectiveness as a comonomer in radical copolymerization with styrene, followed by post-polymerization oxidation to afford vinyl alcohol-styrene copolymers. This approach circumvents difficulties associated with direct vinyl alcohol incorporation and provides access to materials with tunable properties based on vinyl alcohol content ratios.

The compound's role in materials science applications has expanded significantly, with researchers utilizing its vinyl functionality for polymer backbone incorporation and subsequent modification through boron chemistry. The ability to control molecular weight through Reversible Addition-Fragmentation Chain Transfer polymerization techniques while maintaining precise composition control has opened new avenues for advanced material development.

Application AreaSpecific UseYield/EfficiencyReference
Cross-CouplingSuzuki coupling reactionsHigh yields reported
PolymerizationVinyl alcohol-styrene copolymersComposition 11-72% vinyl alcohol
HydroborationTerminal alkyne conversionGood to excellent yields
SynthesisVinyl boronate production79-86% yield

Recent advances in copper cluster catalysis have further expanded the synthetic utility of vinyl boronate esters derived from compounds like vinylboronic acid dibutyl ester. The development of dual-site copper clusters capable of achieving highly selective hydroboration represents a significant advancement in the field, offering improved turnover numbers and enhanced selectivity for targeted functional group transformations. These developments underscore the continuing evolution of synthetic methodologies that leverage the unique properties of organoboron compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6336-45-4

Wikipedia

Vinylboronic acid dibutyl ester

Dates

Modify: 2023-08-15

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